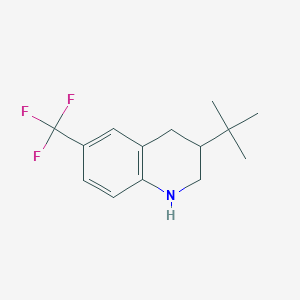

3-(Tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Description

3-(Tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS: 1406566-96-8) is a tetrahydroquinoline derivative with a molecular formula of C₁₄H₁₈F₃N and a molecular weight of 257.29 g/mol . Its structure features a tetrahydroquinoline core substituted with a tert-butyl group at position 3 and a trifluoromethyl (-CF₃) group at position 4. This compound is commercially available but lacks detailed public data on its synthesis, biological activity, or applications, suggesting it may serve as an intermediate in medicinal chemistry or materials science .

Properties

IUPAC Name |

3-tert-butyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N/c1-13(2,3)11-7-9-6-10(14(15,16)17)4-5-12(9)18-8-11/h4-6,11,18H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJJAFIVOUUAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC2=C(C=CC(=C2)C(F)(F)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of trifluoromethylating agents and radical initiators under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Another approach involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate . This method is advantageous due to its synthetic simplicity, functional group tolerance, and cost-effectiveness. The reaction is driven by the photochemical activity of electron donor–acceptor complexes formed by the interaction between a Hantzsch ester and a redox-active ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized tetrahydroquinoline compounds.

Scientific Research Applications

3-(Tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It is used in the design of bioactive molecules for pharmaceutical research.

Medicine: The trifluoromethyl group enhances the metabolic stability and lipophilicity of the compound, making it a potential candidate for drug development. It is investigated for its potential therapeutic applications in various diseases.

Industry: The compound is used in the development of agrochemicals and materials. Its unique properties contribute to the performance and efficacy of these products.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, highlighting differences in substituents, molecular properties, and synthetic routes:

Structural and Electronic Differences

- Substituent Effects: The tert-butyl group in the target compound provides steric hindrance, which can reduce metabolic degradation compared to smaller substituents (e.g., methylpiperidinyl in compound 58) .

Synthetic Flexibility :

Challenges and Limitations

- Data Gaps : Unlike well-studied analogs (e.g., compound 26 with reported IC₅₀ values), the target compound lacks publicly available biological data, necessitating further pharmacological profiling .

- Synthetic Complexity : The tert-butyl group may complicate regioselective synthesis compared to smaller substituents like methylpiperidinyl .

Biological Activity

3-(Tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14F3N

- Molecular Weight : 239.24 g/mol

- CAS Number : 1406566-96-8

Research indicates that tetrahydroquinoline derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties. Specifically, this compound has been studied for its ability to inhibit the NF-κB transcriptional activity associated with inflammatory responses. This inhibition is crucial as NF-κB is a key regulator in inflammatory diseases and cancer progression .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of tetrahydroquinoline can exhibit cytotoxic effects on various human cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), with some derivatives exhibiting up to 53 times the potency of reference compounds in inhibiting NF-κB activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study indicated that certain tetrahydroquinoline derivatives possess notable antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 125 to 250 μg/mL .

Study 1: Anti-inflammatory Effects

A study conducted by researchers at a university focused on the anti-inflammatory effects of tetrahydroquinoline derivatives. The results revealed that this compound significantly reduced LPS-induced inflammation in vitro by inhibiting NF-κB signaling pathways. This suggests its potential use in treating inflammatory diseases .

Study 2: Anticancer Properties

Another investigation assessed the cytotoxic effects of various tetrahydroquinoline compounds on human cancer cell lines. Among these, this compound exhibited promising results against several cancer types. The study highlighted that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Data Table: Biological Activity Summary

| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | RAW264.7 (macrophages) | 10 | NF-κB inhibition |

| Anticancer | MDA-MB-231 | 5 | Induction of apoptosis |

| PC-3 | 7 | Caspase activation | |

| Antimicrobial | E. coli | 125 | Bacterial growth inhibition |

| Pseudomonas aeruginosa | 250 | Bacterial growth inhibition |

Q & A

Q. What are the standard synthetic routes for preparing 3-(tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves cyclization of substituted quinoline precursors or reductive amination strategies. For example:

- Cyclization : Reacting tert-butyl-substituted aniline derivatives with trifluoromethyl-containing ketones or aldehydes under acidic conditions (e.g., HCl or H₂SO₄) to form the tetrahydroquinoline core .

- Reductive Amination : Using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid to reduce imine intermediates derived from tert-butylamine and trifluoromethyl-substituted carbonyl compounds .

- Fluorination : Introducing the trifluoromethyl group via Selectfluor or N-fluorobenzenesulfonimide under inert atmospheres to avoid side reactions .

Q. Key Analytical Validation :

Q. How is the structural integrity of the compound confirmed after synthesis?

A combination of spectral and chromatographic methods is employed:

- NMR Spectroscopy : Assigns proton environments (e.g., tert-butyl singlet at δ 1.28) and carbon backbone .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (if applicable) .

- HPLC-PDA : Detects impurities (<2% for research-grade material) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the trifluoromethylation step?

Trifluoromethylation at the 6-position competes with potential side reactions (e.g., 5- or 7-substitution). Mitigation strategies include:

- Directing Groups : Introducing temporary protecting groups (e.g., Boc) to steer electrophilic substitution .

- Metal Catalysis : Using Pd or Cu catalysts to enhance selectivity in cross-coupling reactions .

- Computational Modeling : DFT calculations predict reactive sites and transition states to optimize conditions .

Example Contradiction : Some protocols report higher yields with Pd(PPh₃)₄ in Suzuki-Miyaura couplings , while others prefer Cu-mediated methods for cost efficiency . Validation via comparative kinetic studies is recommended.

Q. How does the tert-butyl group influence the compound’s biological activity in enzyme inhibition studies?

The tert-butyl group enhances:

Q. Methodological Insight :

Q. How are conflicting spectral data resolved in structural elucidation?

Contradictions in NMR or MS data (e.g., unexpected splitting or adducts) require:

- Decoupling Experiments : Differentiate overlapping signals in ¹H NMR .

- High-Resolution MS : Resolve isotopic patterns (e.g., ⁷⁹Br/⁸¹Br in brominated analogs) .

- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously .

Case Study : A reported m/z 450 [M+H₂O]⁺ in LCMS was attributed to hydration artifacts, resolved via anhydrous synthesis and Karl Fischer titration.

Q. What strategies optimize reaction yields in multi-step syntheses?

- Flow Chemistry : Continuous processing minimizes intermediate purification (e.g., automated reactors for cyclization) .

- Microwave Assistance : Accelerates slow steps (e.g., SNAr reactions for trifluoromethyl introduction) .

- DoE (Design of Experiments) : Statistically optimizes variables (temperature, solvent, catalyst loading) .

Q. Example Workflow :

Step 1 : Cyclization (60°C, DCM, 12 h, 75% yield).

Step 2 : Trifluoromethylation (Selectfluor, MeCN, 40°C, 6 h, 82% yield).

Step 3 : Purification (flash chromatography, hexane/EtOAc 4:1) .

Q. How is the compound’s stability assessed under biological assay conditions?

Q. What computational tools predict the compound’s ADMET properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.